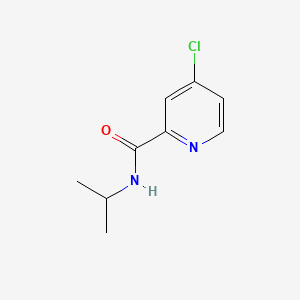

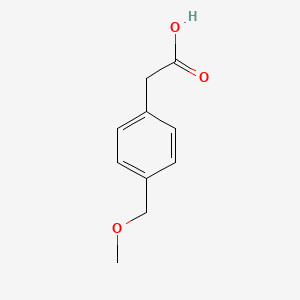

![molecular formula C9H17N3 B1322838 N-[(1,3,5-三甲基-1H-吡唑-4-基)甲基]乙胺 CAS No. 1007520-32-2](/img/structure/B1322838.png)

N-[(1,3,5-三甲基-1H-吡唑-4-基)甲基]乙胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

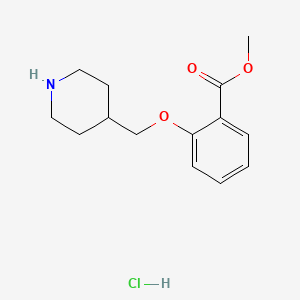

N-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]ethanamine is a compound that can be associated with a class of ligands known as bis(pyrazolyl)ethanamine derivatives. These ligands are designed to probe supramolecular interactions and have been utilized in the synthesis of various metal complexes. The compound itself is not explicitly mentioned in the provided papers, but its structure suggests it would have similar properties to those described in the research.

Synthesis Analysis

The synthesis of related bis(pyrazolyl)ethanamine ligands has been successfully achieved, as reported in the first paper. These ligands, including one with a benzyl group substituted on the amine, have been used to form complexes with copper(I) centers. The synthesis involves coordination through both pyrazolyl rings and the nitrogen atom from the NH2 group, resulting in a fac tridentate fashion .

Molecular Structure Analysis

The molecular structure of related compounds, such as the cobalt(II) complexes containing N-substituted N,N,N-bis((1H-pyrazol-1-yl)methyl)amine ligands, has been extensively studied. These structures can range from four-coordinate to five-coordinate complexes depending on the substitution group on the amine moiety. The geometry of these complexes can be either a distorted tetrahedral or a distorted trigonal bipyramid .

Chemical Reactions Analysis

The reactivity of these ligands has been explored in the context of forming metal complexes. For instance, the cobalt(II) complexes have been shown to catalyze the polymerization of methyl methacrylate (MMA), producing poly(methylmethacrylate) (PMMA) with high molecular weight and narrow polydispersity index. The resulting PMMA is characterized by its syndiotacticity .

Physical and Chemical Properties Analysis

The physical and chemical properties of these ligands and their complexes can be inferred from their molecular structures and the types of interactions they engage in. For example, the copper(I) triphenylphosphine complex of the bis(pyrazolyl)ethanamine ligand forms a 2D noncovalent network in the solid state, facilitated by N-H...pi, C-H...pi interactions, and hydrogen bonds. When a benzyl group is introduced, the complex exhibits a 3D architecture . Additionally, the molecular structure and vibrational frequencies of related compounds have been investigated using various computational methods, providing insights into their stability, charge transfer, and potential applications in nonlinear optics .

科学研究应用

Synthesis and Chemical Properties

- The synthesis of N,N-disubstituted 3-(4-hydroxy-3,5-diphenyl-1H-pyrazol-1-yl)-propanamides and -propanamines, as well as N-substituted 2-(4-hydroxy-3,5-diphenyl-1H-pyrazol-1-yl)ethanamines, has been explored (Bruno et al., 1991). These compounds have shown various biological activities in vitro and in vivo.

Biological Activities

- Some compounds in this category have demonstrated remarkable local anesthetic, analgesic, and in vitro platelet antiaggregating activities, as well as moderate antiinflammatory and antipyretic activities in rats and mice (Bruno et al., 1994).

DNA Interaction and Cytotoxicity Studies

- Cu(II) complexes of similar ligands have shown good DNA binding propensity and minor structural changes of calf thymus DNA, with potential applications in the study of DNA interactions and cytotoxicity assays (Kumar et al., 2012).

Metal Complexes and Catalysis

- The synthesis and characterization of metal complexes containing these ligands have been studied, showing potential applications in catalysis and materials science (Cubanski et al., 2013).

Polymerization Catalysts

- Cu(II) complexes with N,N-bidentate N-substituted phenylethanamine derivatives have been used as pre-catalysts for the controlled ring-opening polymerization of rac-lactide (Cho et al., 2019).

Coordination Chemistry

- The formation of Co(II) complexes with N′-substituted N,N′,N-bis((1H-pyrazol-1-yl)methyl)amine ligands has been explored, showing different coordination geometries depending on the N′-substitution group (Choi et al., 2015).

Spectroscopic Investigations

- Investigations involving IR, NMR, and Mössbauer spectroscopy have been conducted on tin(IV) and organotin(IV) derivatives of bis(pyrazol-1-yl) alkanes (Pettinari et al., 1995).

Antitumor and Antifungal Activities

- Synthesis, characterization, and bioactivity studies of pyrazole derivatives have been conducted, identifying antitumor, antifungal, and antibacterial pharmacophore sites (Titi et al., 2020).

属性

IUPAC Name |

N-[(1,3,5-trimethylpyrazol-4-yl)methyl]ethanamine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H17N3/c1-5-10-6-9-7(2)11-12(4)8(9)3/h10H,5-6H2,1-4H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UMXGKHVBQSAEKG-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNCC1=C(N(N=C1C)C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H17N3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

167.25 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]ethanamine | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

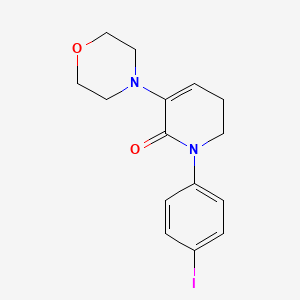

![3-Methyl-3,8-diaza-bicyclo[3.2.1]octane dihydrochloride](/img/structure/B1322758.png)

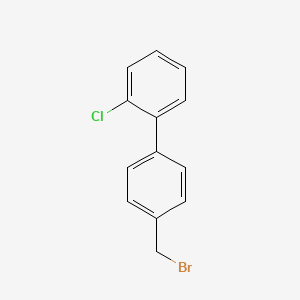

![2-Azabicyclo[2.2.1]hept-5-ene-3-carboxylic acid](/img/structure/B1322774.png)

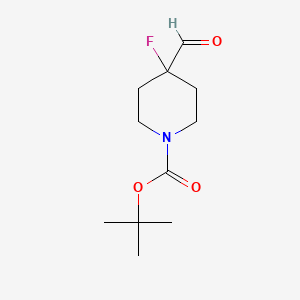

![4-[2-(2-Fluorophenoxy)ethyl]piperidine hydrochloride](/img/structure/B1322781.png)

![4-[(2-Methoxyphenoxy)methyl]piperidine hydrochloride](/img/structure/B1322783.png)

![4-[(2-Nitrophenoxy)methyl]piperidine hydrochloride](/img/structure/B1322787.png)